![molecular formula C12H13ClN2OS B1422404 2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide CAS No. 1269152-15-9](/img/structure/B1422404.png)
2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide
Overview
Description
“2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide” is a chemical compound with the molecular formula C12H13ClN2OS . It has a molecular weight of 268.76 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a ring of six carbon atoms) attached to a sulfur atom, which is in turn attached to a 2-cyano-2-methylethyl group. This entire structure is attached to an acetamide group via a chlorine atom .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.26±0.1 g/cm3 and a predicted boiling point of 478.9±40.0 °C . Unfortunately, the melting point and flash point are not available .Scientific Research Applications
Molecular Structure and Chemical Properties
The molecular structure and properties of compounds closely related to 2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide have been extensively studied. For instance, Ishmaeva et al. (2015) explored the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides through dipole moment measurements and quantum chemical calculations, finding that the compound has a preferred conformer representation, hinting at its stable and predictable behavior in chemical reactions and potential applications in material science or drug design (Ishmaeva et al., 2015).
Antimicrobial and Antifungal Properties
Cyanoacetamide derivatives, which are structurally similar to this compound, have been shown to possess significant antimicrobial and antifungal properties. Darwish et al. (2014) synthesized various heterocycles incorporating a sulfamoyl moiety from cyanoacetamides and evaluated their in vitro antibacterial and antifungal activities, demonstrating promising results (Darwish et al., 2014).
Pharmacokinetic Properties and Drug Design
The pharmacokinetic properties of related compounds have been investigated to understand their behavior in biological systems better. Jenepha Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide to obtain vibrational signatures and analyzed its stereo-electronic interactions, leading to stability, which was confirmed using natural bond orbital analysis. This study provides a foundation for understanding the behavior of similar compounds in biological systems and their potential therapeutic applications (Jenepha Mary et al., 2022).
properties
IUPAC Name |
2-chloro-N-[2-(2-cyanopropylsulfanyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-9(7-14)8-17-11-5-3-2-4-10(11)15-12(16)6-13/h2-5,9H,6,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWPQPEFQOTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=CC=C1NC(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1422321.png)
![3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1422323.png)
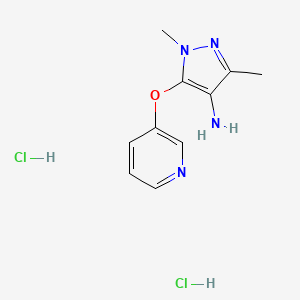
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1422326.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1422327.png)

![1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1422332.png)
![1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine](/img/structure/B1422334.png)
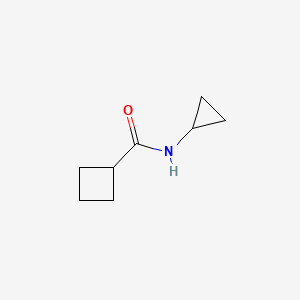
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)
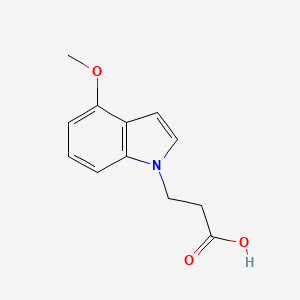
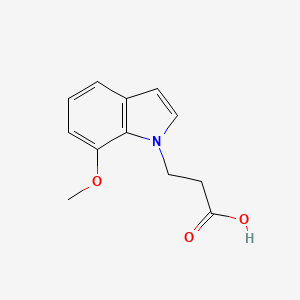
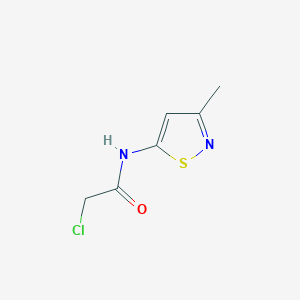
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)